molecular formula C13H12O4 B1250562 2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde

2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde

Cat. No. B1250562
M. Wt: 232.23 g/mol
InChI Key: SITNBMVOMZOXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde is a natural product found in Hibiscus taiwanensis with data available.

Scientific Research Applications

  • Anti-Tobacco Mosaic Virus Activity : Naphthaldehyde derivatives isolated from the whole plants of Comastoma pulmonarium, similar in structure to 2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde, demonstrated high anti-Tobacco Mosaic Virus (anti-TMV) activity (Wang et al., 2019).

  • Synthetic Applications : A process-scale stereoselective synthesis of nature-identical compounds structurally related to naphthalene-1-carbaldehyde was developed using chiral Ru complexes, highlighting its potential in enantioselective synthesis and industrial application (Benincori et al., 2005).

  • Novel Chemical Synthesis : Reactions involving ortho-Chlorocarbonyl Compounds and their derivatives, including naphthalene carbaldehyde analogs, have been explored for synthesizing diverse organic compounds (Boruah et al., 2003).

  • Antioxidant and Cytotoxic Activities : Naphthalene derivatives from Diospyros kaki showed significant antioxidant and cytotoxic activities, suggesting their potential use in cancer treatment and as antioxidants (Matsushita et al., 2011).

  • Molecular Structure Analysis : Studies on the crystal structure of 2-Methoxynaphthalene-1-carbaldehyde provided insights into the molecular arrangement and potential applications in material science (Tang, 2009).

  • Schiff Bases and Metal Complexes : Research indicates the significant role of 2-Hydroxynaphthalene-1-carbaldehyde in the development of various commercial compounds, including Schiff bases and metal complexes, with applications in fluorescent chemosensors and biological effects (Maher, 2018).

  • Allelopathic, Cytotoxic, and Antifungal Activities : New dihydrophenanthrenes and other constituents from plants exhibited notable antitumor, antifungal, and allelopathic activities (Freitas et al., 2015).

properties

Product Name

2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2,8-dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O4/c1-7-5-8-3-4-10(15)9(6-14)11(8)12(16)13(7)17-2/h3-6,15-16H,1-2H3

InChI Key

SITNBMVOMZOXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)O)C=O)C(=C1OC)O

synonyms

hibicuslide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde
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Reactant of Route 5
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Reactant of Route 6
2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde

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